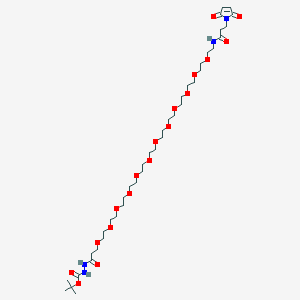

MAL-PEG12-t-boc-hydrazide

Vue d'ensemble

Description

MAL-PEG12-t-boc-hydrazide is a heterobifunctional polyethylene glycol (PEG) linker that contains a maleimide group and a tert-butyloxycarbonyl (t-boc) protected hydrazide group. This compound is widely used in bioconjugation and pegylation applications due to its ability to form stable linkages with various biomolecules .

Mécanisme D'action

Target of Action

MAL-PEG12-t-boc-hydrazide is a unique compound that is part of the dPEG® product line . It is a single molecular weight PEG (Polyethylene Glycol) that can be tailored to meet specific physical and chemical requirements in a broad array of diagnostic, therapeutic, and nanotech applications . These applications include conjugations, chemical modifications, cross-linking, and modification of biological therapeutics . The primary targets of this compound are therefore the molecules or structures that are being modified or conjugated in these applications.

Mode of Action

The mode of action of this compound is primarily through its ability to act as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . This compound, with its unique structure and properties, facilitates this process.

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific application and the target protein being modified or degraded. In the case of PROTACs, the ubiquitin-proteasome system is the primary pathway involved . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis.

Pharmacokinetics

As a peg-based compound, it is likely to have good solubility and stability, which could potentially enhance its bioavailability .

Result of Action

The result of the action of this compound is the modification or degradation of the target protein, depending on the specific application. In the context of PROTACs, this results in the selective degradation of disease-causing proteins, potentially leading to therapeutic benefits .

Analyse Biochimique

Biochemical Properties

MAL-PEG12-t-boc-hydrazide plays a crucial role in biochemical reactions, particularly in the context of conjugation and cross-linking. The maleimide group in this compound reacts specifically with thiol groups on proteins and other biomolecules, forming stable thioether bonds. This specificity makes it an excellent tool for targeted modifications and labeling of proteins. The PEG spacer in this compound provides flexibility and reduces steric hindrance, facilitating interactions with various biomolecules .

In biochemical reactions, this compound interacts with enzymes, proteins, and other biomolecules that contain thiol groups. For example, it can be used to modify cysteine residues in proteins, thereby altering their function or enabling their detection. The t-boc-protected hydrazide group can be deprotected under acidic conditions to reveal a reactive hydrazide, which can then form hydrazone bonds with aldehydes or ketones on biomolecules .

Cellular Effects

This compound influences various cellular processes through its interactions with cellular proteins and enzymes. By modifying specific proteins, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of signaling proteins can alter downstream signaling events, leading to changes in cellular responses. Additionally, the conjugation of this compound to enzymes can impact their activity, thereby influencing metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with thiol groups on proteins and other biomolecules. The maleimide group in this compound reacts with thiol groups to form stable thioether bonds, which are resistant to hydrolysis and other chemical reactions. This covalent modification can alter the structure and function of the target protein, leading to changes in its activity and interactions with other biomolecules.

Furthermore, the t-boc-protected hydrazide group in this compound can be deprotected to reveal a reactive hydrazide, which can then form hydrazone bonds with aldehydes or ketones. This dual reactivity allows this compound to be used in a variety of bioconjugation and cross-linking applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The PEG spacer in this compound provides stability and reduces aggregation, which is beneficial for long-term studies. The stability of the maleimide and hydrazide groups can be influenced by environmental conditions such as pH and temperature. Over time, the maleimide group may hydrolyze, reducing its reactivity with thiol groups .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound may effectively modify target proteins without causing significant toxicity. At higher doses, there may be threshold effects, where the compound begins to exhibit toxic or adverse effects. These effects can include alterations in cellular function, changes in metabolic pathways, and potential immune responses .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interactions with enzymes and cofactors. The modification of enzymes by this compound can impact metabolic flux and alter metabolite levels. For example, the conjugation of this compound to metabolic enzymes can inhibit or activate their activity, leading to changes in the flow of metabolites through specific pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG spacer in this compound enhances its solubility and reduces non-specific binding, allowing it to be efficiently transported to target sites. Additionally, the maleimide and hydrazide groups can facilitate specific interactions with cellular components, influencing the localization and accumulation of this compound .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The maleimide group allows this compound to target thiol-containing proteins in specific cellular compartments, such as the cytoplasm or the cell membrane. Additionally, the PEG spacer can influence the distribution of this compound within the cell, directing it to specific organelles or compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MAL-PEG12-t-boc-hydrazide typically involves the following steps:

Activation of PEG: The PEG chain is first activated by attaching a maleimide group to one end. This is usually achieved through a reaction with maleic anhydride in the presence of a base.

Protection of Hydrazide: The hydrazide group is protected using tert-butyloxycarbonyl (t-boc) to prevent unwanted side reactions during the synthesis.

Coupling Reaction: The activated PEG-maleimide is then coupled with the t-boc protected hydrazide under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity of the final product. Advanced purification techniques, such as chromatography, are employed to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

MAL-PEG12-t-boc-hydrazide undergoes several types of chemical reactions, including:

Substitution Reactions: The maleimide group can react with thiol groups on biomolecules to form stable thioether linkages.

Deprotection Reactions: The t-boc group can be removed under acidic conditions to expose the hydrazide group, which can then react with aldehydes or ketones to form hydrazone linkages.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in aqueous buffers at neutral pH.

Deprotection Reactions: Commonly performed using trifluoroacetic acid in dichloromethane.

Major Products Formed

Thioether Linkages: Formed when the maleimide group reacts with thiols.

Hydrazone Linkages: Formed when the deprotected hydrazide reacts with aldehydes or ketones.

Applications De Recherche Scientifique

MAL-PEG12-t-boc-hydrazide has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the modification of proteins and peptides for various studies.

Medicine: Utilized in the development of drug delivery systems and therapeutic agents.

Industry: Applied in the production of diagnostic tools and nanotechnology.

Comparaison Avec Des Composés Similaires

Similar Compounds

- MAL-PEG4-t-boc-hydrazide

- MAL-PEG8-t-boc-hydrazide

- MAL-PEG24-t-boc-hydrazide

Uniqueness

MAL-PEG12-t-boc-hydrazide is unique due to its specific PEG length, which provides an optimal balance between flexibility and stability. This makes it particularly suitable for applications requiring precise control over molecular spacing and orientation .

Activité Biologique

MAL-PEG12-t-boc-hydrazide is a specialized compound that plays a significant role in bioconjugation and drug delivery applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a polyethylene glycol (PEG) linker with a terminal Boc-protected hydrazide group. The structure facilitates conjugation reactions with various biomolecules, notably through the formation of stable amide and hydrazone bonds. The hydrazone bond is particularly advantageous as it is acid-labile, allowing for targeted release in acidic environments such as tumor sites or lysosomes .

The synthesis of this compound typically involves the following steps:

- Formation of PEG Linker : A PEG chain is synthesized to provide solubility and biocompatibility.

- Boc Protection : The hydrazide group is protected using a Boc (tert-butyloxycarbonyl) group to prevent premature reactions.

- Conjugation Reaction : The free amine on the PEG linker can react with carboxylic acids to form stable amide bonds, while the hydrazide can react with aldehydes to form hydrazone bonds upon deprotection .

Antimicrobial Properties

Research has shown that hydrazides and their derivatives exhibit significant antimicrobial activity against various pathogens, including resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus). The structure-activity relationship indicates that modifications in the hydrazone moiety can enhance antibacterial efficacy, making compounds like this compound promising candidates for developing new antimicrobial agents .

Anticancer Activity

The acid-labile nature of the hydrazone bond allows for controlled drug release in acidic tumor microenvironments. Studies have demonstrated that acylhydrazones, similar to those formed by this compound, exhibit cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .

Case Study 1: Antimicrobial Efficacy

A study evaluating various acylhydrazones found that certain derivatives displayed potent antimicrobial activity against MRSA, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics . This suggests that this compound could be further explored in formulations aimed at treating resistant infections.

Case Study 2: Anticancer Applications

In a separate investigation, compounds similar to this compound were tested against various cancer cell lines. Results indicated that these compounds inhibited cell proliferation effectively at concentrations that did not affect normal cell viability .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Cancer Cell Line A | 15 | >10 |

| Cancer Cell Line B | 20 | >8 |

| Normal Cell Line A | >100 | - |

Propriétés

IUPAC Name |

tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70N4O18/c1-39(2,3)61-38(48)42-41-35(45)7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-33-60-31-29-58-27-25-56-23-21-54-19-17-52-15-13-50-11-8-40-34(44)6-9-43-36(46)4-5-37(43)47/h4-5H,6-33H2,1-3H3,(H,40,44)(H,41,45)(H,42,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYHTOQZUQBMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70N4O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

883.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.